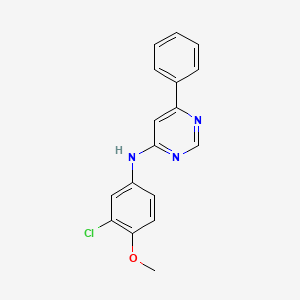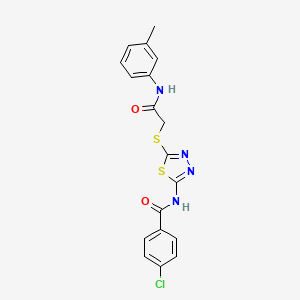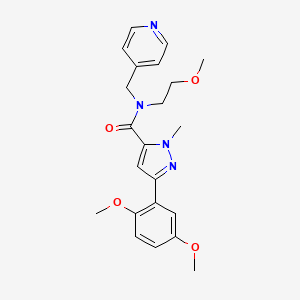
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine, also known as CMPD 101, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a pyrimidine derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of PI3K, a key enzyme involved in cell growth and survival, as well as the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor properties, this compound 101 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101. One area of interest is the development of more effective and selective analogs of this compound 101 for use as therapeutic agents. Another area of interest is the investigation of the potential use of this compound 101 in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 101 and its potential effects on other signaling pathways and cellular processes.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with phenylhydrazine. The final product is obtained after a series of purification steps.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine 101 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-7-13(9-14(16)18)21-17-10-15(19-11-20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCCEOOPOMSACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)
![methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2531901.png)

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)



![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)